Lipophilicity Shift by 5-Methyl Pyrazole Substituent
The computed logP of 2-(ethylamino)-4-(5-methyl-1H-pyrazol-1-yl)butanamide is –0.46 . Although a directly measured logP for the des-methyl comparator (2-(ethylamino)-4-(1H-pyrazol-1-yl)butanamide, CAS 1340448-97-6) is not publicly available, the calculated logP for the target is approximately 0.3–0.5 log units higher than what would be predicted for the less alkylated analog based on the Hansch π contribution of an aromatic methyl group (+0.52) . This drives a measurable, physico-chemically grounded increase in lipophilicity that influences both chromatographic retention and estimated passive membrane permeability.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | –0.46 (computed, Fluorochem) |
| Comparator Or Baseline | 2-(Ethylamino)-4-(1H-pyrazol-1-yl)butanamide (estimated –0.8 to –1.0 based on fragment addition) |
| Quantified Difference | Estimated ΔlogP ≈ +0.3 to +0.5 units |
| Conditions | In silico prediction (vendor-supplied computed property); comparator estimated by Hansch π method |
Why This Matters
A logP difference of 0.3–0.5 units translates into a 2–3 fold change in octanol/water partitioning, which can alter solubility, protein binding, and cellular permeability profiles—critical parameters for assay development and lead optimization.
- [1] C. Hansch, A. Leo, D. Hoekman. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC (1995). View Source
